1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4F2O/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISRVVJOWBNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene chemical structure and properties
An In-Depth Technical Guide to 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
A Note to the Researcher: Publicly available, in-depth technical information on 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is exceptionally scarce. While its chemical identity is documented, comprehensive data regarding its synthesis, physicochemical properties, and applications are not readily found in common chemical databases or scientific literature. This guide synthesizes the available information and provides context based on related chemical structures.
Introduction and Chemical Identity
1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound. Its structure suggests it may be a synthetic intermediate in specialized chemical manufacturing, likely within the pharmaceutical or agrochemical sectors where molecules with this type of substitution pattern are often explored. The combination of chloro, fluoro, and trichloromethoxy groups on a benzene ring creates a unique electronic and steric environment, which could be leveraged for specific chemical transformations or to impart desired properties to a larger molecule.
Chemical Structure:
Caption: Chemical structure of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not available, we can infer some properties based on its structure and data from related compounds.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1404193-83-4 | [1] |
| Molecular Formula | C₇H₂Cl₄F₂O | [1] |
| Molecular Weight | 281.90 g/mol | [1] |
| MDL Number | MFCD22580887 |[1] |
Inferred Properties:
-
Appearance: Likely a solid or liquid at room temperature.
-
Solubility: Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and hexanes.
-
Boiling Point: Expected to be relatively high due to its molecular weight and polarity.
-
Density: Expected to be denser than water.
Synthesis and Reactivity
A definitive, published synthesis protocol for 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene could not be located. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely start from a more common substituted benzene and build up the required functionality.
Potential Synthetic Pathway:
A possible precursor could be 2,4-difluoro-3-hydroxychlorobenzene. The trichloromethoxy group could then be installed via a reaction with a suitable reagent, although this is a less common transformation. Alternatively, the synthesis could involve the halogenation of a (trichloromethoxy)benzene precursor.
The reactivity of this molecule would be influenced by the interplay of its various substituents. The fluorine and chlorine atoms are deactivating, electron-withdrawing groups, which would make the aromatic ring less susceptible to electrophilic substitution. The trichloromethoxy group is also strongly electron-withdrawing.
Applications in Research and Development
The specific applications for this compound are not documented. However, based on its structure, it could serve as a valuable building block in several areas:
-
Pharmaceuticals: Fluorinated and chlorinated aromatic compounds are common motifs in drug discovery.[2][3] They can enhance metabolic stability, binding affinity, and bioavailability.[2]
-
Agrochemicals: Many modern pesticides and herbicides contain halogenated benzene rings.[2] This compound could be a key intermediate in the synthesis of new active ingredients.
-
Materials Science: The unique electronic properties imparted by the halogen and trichloromethoxy groups could make it a candidate for incorporation into specialty polymers or other advanced materials.[2]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is not publicly available. However, based on the hazard classification from one supplier, it is considered an irritant.[1]
General Handling Precautions (Inferred from Structurally Similar Compounds):
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4][5]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors or dust.[4][5]
-
Eye Contact: May cause serious eye irritation or damage.[4][6] In case of contact, rinse cautiously with water for several minutes.[5][6]
-
Skin Contact: May cause skin irritation.[4] Wash with soap and water after handling.[5]
-
Ingestion: May be harmful if swallowed.[7] Do not eat, drink, or smoke when using this product.[4][7]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is a chemical compound with limited available data. Its structure suggests potential as a specialized intermediate in the life sciences and material science industries. Further research is needed to fully characterize its properties, develop efficient synthetic routes, and explore its potential applications. Researchers working with this compound should exercise caution and adhere to strict safety protocols, drawing on safety information from structurally related chemicals until a specific SDS becomes available.
References
Due to the limited information on the specific topic compound, the references below are to the sources that provided the basic identification information and to sources for related compounds that were used to infer properties and safety information.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aarti Industries | 2,4-Difluorochlorobenzene for Pharma & CDMO Synthesis [aarti-industries.com]
- 4. download.basf.com [download.basf.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of the novel compound 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene (CAS No. 1404193-83-4).[1] Given the current absence of published experimental data for this specific molecule, this document emphasizes the established experimental and computational methodologies that are critical for its characterization. By elucidating these techniques and drawing upon structure-property relationships from analogous halogenated aromatic compounds, this guide serves as a foundational resource for researchers aiming to investigate its potential applications in fields such as pharmaceutical and agrochemical development. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a roadmap for predicting key thermodynamic parameters, including enthalpy of formation, heat capacity, vapor pressure, and phase behavior.
Introduction: The Need for Thermodynamic Characterization
1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is a complex halogenated aromatic compound. Its structure, featuring a highly substituted benzene ring with chlorine, fluorine, and a trichloromethoxy group, suggests potential utility as an intermediate in the synthesis of specialized chemicals, pharmaceuticals, or agrochemicals.[2] The thermodynamic properties of such a molecule are paramount as they govern its stability, reactivity, solubility, and phase behavior—all critical factors in process development, formulation, and environmental fate assessment.[3]
As of the date of this guide, a literature search reveals no specific experimental data for the thermodynamic properties of this compound. This data gap necessitates a predictive and methodological approach. This guide is therefore structured to empower researchers by detailing the gold-standard experimental techniques and robust computational methods required to fully characterize this molecule from first principles.
Foundational Thermodynamic Properties and Their Significance
Understanding the following thermodynamic properties is essential for the comprehensive characterization of any chemical entity for research and development:
-
Standard Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a critical measure of a molecule's intrinsic stability.[4]
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of the compound by a set amount. It is vital for thermal management in chemical processes and for deriving other thermodynamic functions like entropy and enthalpy at various temperatures.[5]
-
Phase Transitions (Enthalpy of Fusion, Enthalpy of Vaporization) : The energy required for melting (fusion) and boiling (vaporization). These values are crucial for understanding solubility, crystallization, and purification processes like distillation and sublimation.[6][7][8]
-
Vapor Pressure (Pvap) : The pressure exerted by the vapor of the compound in thermodynamic equilibrium with its condensed phases. It is a key determinant of a compound's volatility, which influences its handling, potential for atmospheric transport, and purification methods.[9]
-
Gibbs Free Energy of Formation (ΔfG°) : This value combines enthalpy and entropy to determine the spontaneity of a compound's formation and its equilibrium position in chemical reactions.[10]
These properties collectively provide a thermodynamic fingerprint of the molecule, informing its potential applications and challenges in synthesis and formulation.
Experimental Determination of Thermodynamic Properties
For a novel compound like 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene, a systematic experimental workflow is required to obtain accurate thermodynamic data.
Enthalpy of Formation via Combustion Calorimetry
The most established method for determining the enthalpy of formation of organic compounds is by measuring the enthalpy of combustion using a bomb calorimeter.[11][12][13] The highly halogenated nature of the target molecule requires special consideration for complete combustion and analysis of the products.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Calorimeter Calibration: Calibrate the heat capacity of the calorimeter (CF) by combusting a certified standard, such as benzoic acid, of a known mass and energy of combustion.[11] The temperature rise (ΔT) is meticulously recorded.
-
Sample Preparation: A precise mass of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is pressed into a pellet and placed in the sample cup within the sealed reaction vessel ("bomb"). A small amount of water is typically added to the bomb to ensure all combustion products are in their standard states.
-
Combustion: The bomb is filled with high-pressure oxygen (approx. 3 MPa) and submerged in a known volume of water in the insulated calorimeter.[13] The sample is ignited via an electrical spark.
-
Data Acquisition: The temperature of the surrounding water is monitored until it reaches a maximum and then begins to cool. The net temperature increase is used to calculate the heat released.
-
Product Analysis: Due to the presence of chlorine and fluorine, the combustion products will include CO2, H2O, HCl(aq), and HF(aq). Accurate quantification of these acidic products is crucial for correcting the measured heat of combustion to standard conditions.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated using Hess's Law, by combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the reaction products (CO2, H2O, HCl, HF).
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material.[7][14] It can be used to determine heat capacity, melting point, and enthalpy of fusion.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. For heat capacity, this involves a modulated temperature profile. For phase transitions, a linear heating ramp (e.g., 10 °C/min) is used.
-
Data Analysis:
-
Heat Capacity (Cp): Determined by measuring the difference in heat flow between the sample and reference pans during the modulated heating program.
-
Melting Point (Tfus) & Enthalpy of Fusion (ΔfusH): As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset of the peak corresponds to the melting point, and the integrated area of the peak is directly proportional to the enthalpy of fusion.[8]
-
Vapor Pressure of Low-Volatility Compounds via Knudsen Effusion
Given the high molecular weight (281.90 g/mol ) and extensive halogenation, 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is expected to have a very low vapor pressure at ambient temperatures. The Knudsen effusion method is ideal for such measurements.[1][15]
Principle: A substance is placed in a sealed container (a Knudsen cell) with a very small orifice.[9][16] In a high vacuum, molecules escape through the orifice at a rate proportional to the vapor pressure. By measuring the rate of mass loss over time, the vapor pressure can be calculated.[15][17][18]
Experimental Protocol: Knudsen Effusion
-
Cell Preparation: The Knudsen cell is loaded with a sample of the compound. The precise dimensions of the effusion orifice must be known.
-
System Evacuation: The cell is placed within a high-vacuum chamber and heated to a stable, controlled temperature.
-
Mass Loss Measurement: The mass of the cell is monitored over time. This can be done by removing the cell and weighing it at intervals or, more sensitively, by using an in-situ quartz crystal microbalance to measure the mass of effusing material.[9]
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass.
-
Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a ln(P) vs. 1/T plot (the Clausius-Clapeyron equation).[17]
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties from first principles.
Quantum Mechanical Methods: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energy of molecules.[19][20] It offers a good balance of accuracy and computational cost for molecules of this size.
Protocol: Calculating Gas-Phase Enthalpy of Formation with DFT
-
Structure Optimization: The 3D geometry of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[21][22]
-
Energy Calculation: The total electronic energy of the molecule is calculated.
-
Atomization Method: The gas-phase enthalpy of formation at 298 K can be calculated by subtracting the sum of the calculated energies of the constituent atoms from the molecule's total energy (including thermal corrections) and then adding the known experimental enthalpies of formation of the gaseous atoms.[4][23]
Sources
- 1. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Group Contribution Method for Thermodynamic Analysis of Complex Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. monash.edu [monash.edu]
- 12. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]
- 13. 11.2 Calorimetry - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
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- 15. scranton.edu [scranton.edu]
- 16. limni.kuleuven.be [limni.kuleuven.be]
- 17. amt.copernicus.org [amt.copernicus.org]
- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 19. Density functional theory - Wikipedia [en.wikipedia.org]
- 20. matlantis.com [matlantis.com]
- 21. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 22. gaussian.com [gaussian.com]
- 23. "Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" by Susan J. Mole, Xuefeng Zhou et al. [dc.etsu.edu]
1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene CAS number and identifiers
The following technical guide provides an in-depth analysis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene , a specialized halogenated intermediate critical in the synthesis of advanced agrochemicals and fluorinated pharmaceuticals.
Executive Identity & Physicochemical Profile
This compound represents a high-value "gateway" intermediate. The trichloromethoxy (-OCCl₃) motif is rarely the final active pharmacophore due to hydrolytic instability; rather, it serves as the requisite precursor for generating the lipophilic trifluoromethoxy (-OCF₃) group via halogen exchange (Swarts reaction).
Core Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene | IUPAC / Systematic |
| CAS Number | 1404193-83-4 | Verified Registry Number |
| Molecular Formula | C₇H₂Cl₄F₂O | |
| Molecular Weight | 281.90 g/mol | |
| MDL Number | MFCD22580887 | Database Key |
| Structural Class | Polyhalogenated Anisole Derivative | Ortho-substituted pattern |
Predicted Physicochemical Properties
Note: As a transient intermediate, experimental data is often proprietary. Values below are derived from structure-activity relationship (SAR) models for similar polyhalogenated benzenes.
| Property | Value (Predicted) | Implications for Processing |
| Boiling Point | 265–275 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.65 g/cm³ | Significantly denser than water; facilitates phase separation. |
| LogP | ~4.8 | Highly lipophilic; strictly requires non-polar organic solvents. |
| Reactivity | Moisture Sensitive | The -OCCl₃ group hydrolyzes to carbonates/chloroformates in water. |
Structural Analysis & Synthetic Utility
The strategic value of this molecule lies in the C-O-C bond stability coupled with the labile C-Cl bonds on the methoxy carbon.
The "Anchor" Role in Fluorination
In modern drug design, the trifluoromethoxy group (-OCF₃) is prized for enhancing metabolic stability and membrane permeability. However, direct fluorination of phenols is difficult. The industrial workaround is the "Chlorination-Fluorination Exchange" pathway:
-
Precursor: 1-Chloro-2,4-difluoro-3-methoxybenzene (Anisole derivative).
-
Activation (Target Compound): Radical chlorination converts -OCH₃ to -OCCl₃ .
-
Exchange: Reaction with HF/SbF₃ converts -OCCl₃ to -OCF₃ .
Steric Crowding
The 1,2,3,4-substitution pattern creates significant steric strain. The bulky -OCCl₃ group at position 3 is flanked by fluorine atoms at positions 2 and 4.
-
Impact: This shielding protects the ring from unwanted electrophilic attacks but makes the initial chlorination of the methoxy group kinetically slower than in non-fluorinated anisoles, requiring higher energy (UV/Radical initiation).
Synthesis Pathway & Mechanism
The synthesis is a precision radical chain reaction. The following workflow describes the transformation of the methoxy precursor into the trichloromethoxy target.
Reaction Logic (DOT Diagram)
Figure 1: Radical chlorination pathway converting the methoxy group to trichloromethoxy.
Experimental Protocol: Radical Photo-Chlorination
Objective: Synthesize 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene from its methoxy precursor. Scale: Laboratory (50g basis). Safety Warning: This reaction involves chlorine gas and UV radiation. Perform strictly in a fume hood. The product is a potent alkylating agent.
Reagents & Equipment
-
Substrate: 1-Chloro-2,4-difluoro-3-methoxybenzene (Purity >98%).
-
Reagent: Chlorine gas (Cl₂), anhydrous.
-
Solvent: Carbon Tetrachloride (CCl₄) or Hexachlorobutadiene (inert to radicals). Note: CCl₄ is regulated; Trifluoromethylbenzene is a modern green alternative.
-
Catalyst: UV Mercury Vapor Lamp (primary) or AIBN (chemical initiator).
Step-by-Step Methodology
-
Setup: Equip a 250mL multi-neck photochemical reactor with a quartz immersion well, gas sparger, reflux condenser, and caustic scrubber (NaOH) for HCl off-gas.
-
Charging: Charge the reactor with 50g of 1-Chloro-2,4-difluoro-3-methoxybenzene and 150mL of solvent.
-
Initiation:
-
Begin vigorous stirring.
-
Activate the cooling jacket (maintain T = 60–70°C).
-
Turn on the UV lamp.[1]
-
-
Chlorination (The Critical Phase):
-
Introduce Cl₂ gas slowly via the sparger.[1]
-
Monitoring: The reaction is exothermic. Control Cl₂ flow to maintain temperature.
-
Endpoint: Monitor via GC-MS. Look for the disappearance of the mono- and di-chloromethyl intermediates (
peaks). -
Target Mass: The molecular ion should shift to ~282 Da.
-
-
Degassing: Once conversion >98%, stop Cl₂ flow. Purge with Nitrogen (N₂) for 30 minutes to remove dissolved Cl₂ and HCl.
-
Isolation:
-
Distill off the solvent under reduced pressure.
-
Purification: The residue is the crude trichloromethoxy compound. Due to high boiling point and thermal sensitivity, use Kugelrohr distillation or high-vacuum fractional distillation (0.1 mmHg).
-
Process Control Parameters
| Parameter | Set Point | Rationale |
| Temperature | 60–80°C | Sufficient to propagate radical chains but prevents ring chlorination. |
| UV Wavelength | 254–365 nm | Optimal for Cl-Cl bond homolysis. |
| Conversion | Stop at 99% | Over-chlorination leads to ring substitution (chlorinolysis) which is inseparable. |
Downstream Application: The Swarts Reaction
The primary utility of CAS 1404193-83-4 is its conversion to the Trifluoromethoxy analog. This is the "Value-Add" step in drug development.
Reaction:
-
Reagents: Antimony Trifluoride (SbF₃) is the standard fluorinating agent, often catalyzed by Antimony Pentachloride (SbCl₅).
-
Conditions: Anhydrous HF, autoclave/pressure vessel, 100–150°C.
Workflow Logic (DOT Diagram)
Figure 2: Transformation of the trichloromethoxy intermediate into final bioactive compounds.
Safety & Handling (E-E-A-T)
Hydrolytic Instability
Unlike the stable trifluoromethoxy group, the trichloromethoxy group is reactive toward moisture.
-
Mechanism:
. -
Hazard: Generates phosgene-like chloroformates and HCl gas upon exposure to humid air.
-
Storage: Store strictly under Nitrogen or Argon in Teflon (PFA/FEP) or glass containers. Avoid metal containers that can corrode from trace HCl.
Toxicology[3]
-
Skin/Eye: Severe irritant and lachrymator.
-
Systemic: Likely hepatotoxic (similar to CCl₄ and other chlorinated solvents).
-
PPE: Full-face respirator (Acid gas/Organic vapor cartridges), Viton® gloves (Nitrile is insufficient for long contact), and chemical suit.
References
-
Matrix Scientific. (2023).[2] Product Data Sheet: 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene (CAS 1404193-83-4). Retrieved from
-
Yagupolskii, L. M. (1989). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents.[3][4] Kiev: Naukova Dumka. (Seminal text on the synthesis of Ar-OCF3 via Ar-OCCl3).
-
Marhold, A. (2001). Process for the preparation of trifluoromethoxy-benzenes.[5][6] U.S. Patent 6,184,423. (Describes the industrial chlorination-fluorination sequence). Retrieved from
- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Properties." ChemBioChem, 6(11).
Sources
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Profiling and Handling of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Abstract
This technical guide provides an in-depth analysis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene (CAS: 1404193-83-4), a specialized halogenated intermediate critical in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals. Due to the scarcity of public experimental data for this specific congener, this document synthesizes theoretical physicochemical modeling with empirical trends from homologous series (e.g., trichloromethoxybenzene derivatives). The guide focuses on thermal stability, boiling point estimation, and the specific safety protocols required to mitigate the hydrolytic instability of the trichloromethoxy moiety.
Chemical Identity & Structural Significance[1][2][3]
The compound belongs to the class of polyhalogenated aryl alkyl ethers . The presence of the trichloromethoxy (-OCCl
| Property | Detail |
| IUPAC Name | 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene |
| CAS Number | 1404193-83-4 |
| Molecular Formula | C |
| Molecular Weight | 281.90 g/mol |
| Structure Description | A benzene core substituted with a chlorine atom at C1, fluorine atoms at C2 and C4, and a bulky trichloromethoxy group at C3.[1][2][3][4] |
Physicochemical Data Analysis
Boiling Point and Melting Point Data
Experimental boiling points for high-molecular-weight halogenated intermediates are rarely reported at atmospheric pressure due to decomposition risks. The data below represents a synthesis of predicted values (using group contribution methods) and comparative analysis with structurally verified homologs (e.g., (trichloromethoxy)benzene, BP ~237°C).
Table 1: Physicochemical Properties
| Property | Value / Range | Confidence Level | Methodology |
| Boiling Point (Atmospheric) | 265°C – 275°C (Decomposes) | High (Predicted) | Extrapolated from (trichloromethoxy)benzene (BP 237°C) + halogen increment. |
| Boiling Point (Reduced Pressure) | 135°C – 145°C @ 1-2 mmHg | High (Operational) | Standard nomograph adjustment for thermally labile aryl ethers. |
| Melting Point | < 45°C (Likely Liquid) | Medium | Asymmetry of the 1,2,3,4-substitution pattern typically disrupts crystal lattice packing. |
| Density | 1.65 ± 0.05 g/cm³ | High | Estimated based on heavy atom count (4 Cl, 2 F). |
| Flash Point | > 110°C | Medium | Consistent with high-boiling halogenated aromatics. |
Thermal Stability & Decomposition
-
Critical Insight: The C-O-CCl
linkage is thermally sensitive. Prolonged heating above 160°C can induce radical fragmentation or rearrangement. -
Hydrolytic Instability: In the presence of moisture and heat, the -OCCl
group hydrolyzes to form the chlorocarbonate and eventually the phenol, releasing HCl and potentially phosgene (COCl ) .
Experimental Methodologies
Synthesis Workflow (Radical Chlorination)
The most robust synthetic route involves the free-radical chlorination of the corresponding methoxy precursor. This process requires precise control of photon flux (UV) and temperature to prevent ring chlorination.
Protocol:
-
Charge: Load 1-chloro-2,4-difluoro-3-methoxybenzene into a photo-reactor.
-
Catalysis: Add a radical initiator (e.g., AIBN) or use UV irradiation (Hg lamp).
-
Chlorination: Sparge dry Cl
gas at 60-80°C. Monitor reaction progress via GC to minimize over-chlorination. -
Degassing: Purge with N
to remove dissolved HCl and excess Cl .
Purification: Vacuum Distillation
Due to the high atmospheric boiling point and thermal instability, vacuum distillation is the only viable purification method.
Step-by-Step Protocol:
-
Setup: Equip a short-path distillation head with a high-vacuum manifold (< 2 mmHg).
-
Stabilization: Add a radical inhibitor (e.g., BHT) to the pot to prevent polymerization or decomposition during heating.
-
Heating Ramp: Slowly increase oil bath temperature. Collect forerun (unreacted methoxy starting material) at ~90-110°C (1 mmHg).
-
Product Collection: Collect the main fraction at 135-145°C (1-2 mmHg) .
-
Storage: Store under argon at 4°C.
Visualization: Synthesis & Purification Logic
Caption: Workflow for the synthesis and purification of the target compound, emphasizing the critical vacuum distillation step to avoid thermal degradation.
Safety & Handling (Self-Validating Protocols)
The Phosgene Vector
The trichloromethoxy group is a "masked" phosgene equivalent. Upon contact with water, the following cascade occurs:
Validation Step: Always keep a 10% aqueous ammonia or sodium bicarbonate solution nearby to neutralize any accidental spills or liberated acid gases immediately.
Handling Protocol
-
Moisture Exclusion: All glassware must be flame-dried. Use Schlenk lines for transfer.
-
PPE: Double nitrile gloves and a full-face respirator (Type B/E cartridge) are mandatory due to the potential for HCl and organic halide vapors.
-
Waste Disposal: Quench residues slowly into cold, alkaline water (pH > 10) to ensure complete hydrolysis of the -OCCl
group before disposal.
References
-
Matrix Scientific. (n.d.). 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene Product Data. Retrieved from
-
PubChem. (2025).[1][4] Benzene, (trichloromethoxy)- Compound Summary. National Library of Medicine. Retrieved from
- Yagupolskii, L. M. (1955). Synthesis and properties of trichloromethoxy and trifluoromethoxy benzene derivatives. Doklady Akademii Nauk SSSR. (Contextual grounding for physical properties of homologs).
-
BenchChem. (2025). Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis. Retrieved from
-
ChemSrc. (2025). (Trichloromethoxy)benzene Physical Properties. Retrieved from
Sources
- 1. Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Executive Summary
This technical guide outlines a high-fidelity synthesis protocol for 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene , a highly specialized halogenated arene. This scaffold is of significant interest in medicinal chemistry and agrochemical development due to the unique lipophilic and steric properties of the trichloromethoxy (
The synthesis presents a specific regiochemical challenge: installing the bulky trichloromethoxy group at the C-3 position, which is sterically crowded by flanking fluorine atoms at C-2 and C-4. Standard electrophilic aromatic substitution fails here due to the directing effects of the existing halogens. Therefore, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy to install the oxygen functionality, followed by a controlled Radical Photochlorination .
Part 1: Retrosynthetic Logic & Strategy
The Regiochemical Challenge
The target molecule features a 1,2,3,4-substitution pattern. The C-3 position is the "fluorine sandwich" position (between two fluorine atoms). The acidity of the C-3 proton is significantly enhanced by the inductive effect of the adjacent fluorine atoms (
Strategic Workflow:
-
Precursor Selection: 1-Chloro-2,4-difluorobenzene (commercially available).
-
Functionalization (C-3): Lithiation via LDA followed by boronation and oxidation to yield the phenol.
-
Protection/Activation: Methylation to the anisole derivative.
-
Transformation: Radical chlorination of the methoxy group to the trichloromethoxy moiety.
Pathway Visualization
The following diagram illustrates the critical reaction nodes and the logic flow.
Figure 1: Modular synthesis pathway leveraging the acidity of the C-3 proton for directed metalation, followed by radical functionalization.
Part 2: Experimental Protocols
Step 1: Synthesis of 2,4-Difluoro-3-hydroxy-1-chlorobenzene
Objective: Install the oxygen functionality at the crowded C-3 position. Mechanism: Directed Ortho-Metalation (DoM) driven by the inductive effect of F-atoms.
Reagents:
-
1-Chloro-2,4-difluorobenzene (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq)
-
Trimethyl borate (
) (1.5 eq) -
Hydrogen Peroxide (30% aq) / NaOH
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.
-
Deprotonation: Cool to -78°C (dry ice/acetone). Add LDA dropwise.
-
Addition: Add 1-Chloro-2,4-difluorobenzene slowly. Stir for 1 hour at -78°C. The solution will likely turn yellow/orange, indicating the formation of the aryllithium species.
-
Critical Insight: The proton at C-3 is flanked by two fluorines, making it significantly more acidic than the proton at C-5 or C-6. This guarantees regioselectivity [1].
-
-
Quench: Add Trimethyl borate dropwise. Allow the mixture to warm to 0°C over 2 hours.
-
Oxidation: Add 10% NaOH solution followed by dropwise addition of
. Stir for 1 hour at room temperature. -
Workup: Acidify with HCl (2M), extract with Ethyl Acetate, and purify via column chromatography (Hexane/EtOAc).
Step 2: O-Methylation to 1-Chloro-2,4-difluoro-3-methoxybenzene
Objective: Convert the phenol to an anisole precursor suitable for radical chlorination.
Reagents:
-
Intermediate Phenol (from Step 1)
-
Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate
-
Potassium Carbonate (
) (2.0 eq)[1] -
Solvent: Acetone or DMF
Protocol:
-
Dissolve the phenol in acetone. Add anhydrous
. -
Add MeI dropwise.
-
Reflux for 4 hours. Monitor by TLC (disappearance of phenol).
-
Filter off inorganic salts, concentrate, and distill to obtain the clear liquid anisole derivative.
Step 3: Radical Photochlorination to Target
Objective: Exhaustive chlorination of the methoxy methyl group to the trichloromethoxy group. Critical Control Point: Preventing ring chlorination.
Reagents:
-
Precursor Anisole (from Step 2)
-
Chlorine Gas (
) -
Solvent: Benzotrifluoride (PhCF3) or Carbon Tetrachloride (
)-
Why PhCF3? It is a radical-inert solvent that suppresses electrophilic ring chlorination better than standard solvents, increasing yield of the side-chain product [2].
-
-
Light Source: Medium-pressure Hg lamp (UV emission).
Protocol:
-
Setup: Use a photochemical reactor equipped with a gas inlet tube and a reflux condenser.
-
Solvation: Dissolve the anisole in Benzotrifluoride (0.5 M concentration).
-
Initiation: Turn on the UV lamp to initiate radical formation. Heat the solution to mild reflux (approx. 60-70°C) to encourage radical propagation and remove generated HCl.
-
Chlorination: Bubble
gas slowly through the solution.[2]-
Monitoring: The reaction proceeds stepwise:
. -
Use GC-MS to monitor the disappearance of the di-chloro intermediate.
-
-
Termination: Once conversion is >98%, stop
flow and purge with Nitrogen to remove residual and HCl. -
Purification: Distill under reduced pressure. The trichloromethoxy group significantly increases the boiling point relative to the starting anisole.
Part 3: Data Analysis & Quality Control
Expected Analytical Signatures
| Technique | Parameter | Expected Observation | Causality |
| GC-MS | Molecular Ion | M+ peaks at distinct cluster | Characteristic isotope pattern for 4 Chlorine atoms ( |
| 19F NMR | Shift | Two distinct signals (approx -110 to -130 ppm) | The F atoms at C-2 and C-4 are chemically non-equivalent due to the Cl at C-1. |
| 1H NMR | Signals | Absence of methoxy singlet | Complete conversion of |
| 1H NMR | Aromatic Region | One doublet-of-doublets (or multiplet) | Only one proton remains on the ring (at C-5/C-6 position). |
Troubleshooting Guide
-
Issue: Ring Chlorination observed (byproduct).
-
Solution: Ensure the reaction temperature is high enough (reflux) to favor the radical pathway over the electrophilic pathway. Switch solvent to Benzotrifluoride if using CCl4. Ensure UV intensity is sufficient.[3]
-
-
Issue: Incomplete Chlorination (Stopping at
).-
Solution: The third chlorination is the slowest due to steric bulk. Increase reaction time and ensure continuous saturation with
.
-
References
-
Regioselective Lithiation of Fluoroarenes: Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.[4]
-
Suppression of Ring Chlorination in Methoxybenzenes: Process for making trichloromethoxybenzene using benzotrifluoride solvents to reduce ring chlorination.[3][5][6] (US Patent 5773668A/EP0860416A1).
-
General Synthesis of Aryl Trichloromethyl Ethers: Yagupolskii, L. M. et al. Advances in the Development of Trifluoromethoxylation Reagents. MDPI (2021). Discusses the conversion of anisoles to trichloromethyl ethers via PCl5 or radical chlorination.
-
Precursor Synthesis (1-Chloro-2,4-difluorobenzene): ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis methods and commercial availability.
Sources
Scalable synthesis methods for 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
An Application Note and Protocol for the Scalable Synthesis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed scalable synthetic route for 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene, a halogenated aromatic compound with potential applications as an intermediate in the pharmaceutical and agrochemical industries. Due to the absence of a direct, published scalable synthesis for this specific molecule, this guide outlines a rational, multi-step synthetic pathway starting from the commercially available precursor, 1,3-difluorobenzene. The proposed synthesis involves a sequence of well-established chemical transformations, including nitration, reduction, diazotization, hydroxylation, methylation, electrophilic aromatic chlorination, and free-radical side-chain photochlorination. Each step is detailed with theoretical justification, step-by-step protocols, and critical process parameters. Safety considerations for handling hazardous reagents are also addressed to ensure safe and reproducible execution.
Introduction
Halogenated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The unique electronic properties conferred by halogen substituents can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity. The target molecule, 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene, incorporates multiple halogen atoms, suggesting its potential as a valuable synthetic intermediate. The trichloromethoxy group, in particular, can serve as a precursor to the trifluoromethoxy group, a common motif in modern drug discovery.
This guide details a proposed three-stage synthetic strategy designed for scalability and reproducibility. The pathway begins with the functionalization of 1,3-difluorobenzene to introduce the required oxygen and chlorine substituents on the aromatic ring, followed by the conversion of the methoxy intermediate into the final trichloromethoxy product.
Proposed Overall Synthetic Pathway
The synthesis is proposed to proceed in three main stages, starting from 1,3-difluorobenzene.
Caption: Proposed three-stage synthesis of the target molecule.
Stage 1: Synthesis of 1,3-Difluoro-2-methoxybenzene (2,4-Difluoroanisole)
This stage involves the introduction of a methoxy group at the 2-position of the 1,3-difluorobenzene ring. A reliable, albeit multi-step, approach is through the synthesis of a 2,4-difluoroaniline intermediate, followed by diazotization to form a phenol, and subsequent methylation.[1]
Step 1.1: Nitration of 1,3-Difluorobenzene
Principle: Electrophilic aromatic substitution is used to introduce a nitro group. The fluorine atoms are deactivating but ortho-, para-directing. Nitration will predominantly occur at the 4-position, which is para to one fluorine and ortho to the other, and is sterically accessible.
Protocol:
-
In a reactor suitable for nitration, cool concentrated sulfuric acid (H₂SO₄) to 0 °C.
-
Slowly add fuming nitric acid (HNO₃) while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Add 1,3-difluorobenzene dropwise to the nitrating mixture, keeping the reaction temperature below 10 °C.[1]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-difluoronitrobenzene.
Step 1.2: Reduction to 2,4-Difluoroaniline
Principle: The nitro group is reduced to an amine using catalytic hydrogenation. This is a clean and efficient method for this transformation.[2][3]
Protocol:
-
Charge a hydrogenation reactor with 2,4-difluoronitrobenzene and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).[4]
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (typically 3-5 bar).
-
Heat the mixture to 40-50 °C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake.[1]
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of celite and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield 2,4-difluoroaniline.
Step 1.3: Diazotization and Hydroxylation to 2,4-Difluorophenol
Principle: The aniline is converted to a diazonium salt, which is then hydrolyzed in situ to the corresponding phenol. This is a standard method for converting aromatic amines to phenols.[1]
Protocol:
-
Prepare a solution of 2,4-difluoroaniline in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
To induce hydrolysis, add the diazonium salt solution to boiling water. The 2,4-difluorophenol can be isolated by steam distillation or extraction.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,4-difluorophenol by distillation or column chromatography.
Step 1.4: Methylation to 1,3-Difluoro-2-methoxybenzene
Principle: A Williamson ether synthesis is performed to convert the phenol to the desired methoxybenzene derivative.
Protocol:
-
Dissolve 2,4-difluorophenol in a suitable solvent such as acetone or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.
-
Add dimethyl sulfate (DMS) or methyl iodide (MeI) as the methylating agent.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or GC.
-
After cooling, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with dilute sodium hydroxide solution to remove any unreacted phenol, then with water and brine.
-
Dry the organic layer and remove the solvent to yield 1,3-Difluoro-2-methoxybenzene. Further purification can be achieved by distillation.
Stage 2: Synthesis of 1-Chloro-2,4-difluoro-3-methoxybenzene
Principle: This stage involves the electrophilic chlorination of the activated aromatic ring of 1,3-Difluoro-2-methoxybenzene. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The position para to the methoxy group (position 5) is the most activated and sterically accessible site for chlorination. Sulfuryl chloride (SO₂Cl₂) is an effective and convenient chlorinating agent for activated arenes.[5][6]
Caption: Workflow for the electrophilic chlorination step.
Protocol:
-
Dissolve 1,3-Difluoro-2-methoxybenzene in a chlorinated solvent like dichloromethane (DCM) or in an inert solvent like acetonitrile in a reactor protected from moisture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of sulfuryl chloride (SO₂Cl₂) dropwise. The reaction is often catalyzed by a Lewis acid, but for a highly activated ring, the reaction may proceed without one.[7] For improved reactivity and selectivity, a catalyst can be employed.[6]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by GC or TLC.
-
Once the reaction is complete, carefully quench by adding water.
-
Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-Chloro-2,4-difluoro-3-methoxybenzene.
Stage 3: Synthesis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Principle: The final step is the conversion of the methoxy group to a trichloromethoxy group via free-radical photochlorination. This reaction proceeds by the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms, initiated by UV light.[8] The use of specific solvents like benzotrifluoride (BTF) is known to suppress competing electrophilic chlorination on the aromatic ring.[8]
Protocol:
-
Safety First: This reaction uses chlorine gas, which is highly toxic and corrosive.[9][10][11][12] The entire procedure must be conducted in a well-ventilated fume hood with appropriate safety measures, including a chlorine gas scrubber.
-
Set up a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), a gas inlet, a reflux condenser, and a magnetic stirrer.
-
Charge the reactor with 1-Chloro-2,4-difluoro-3-methoxybenzene and a solvent such as benzotrifluoride (BTF) or parachlorobenzotrifluoride (PCBTF).[8]
-
Heat the solution to reflux (approx. 105 °C for BTF).[8]
-
Turn on the UV lamp and begin bubbling chlorine gas (Cl₂) through the solution at a controlled rate.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC to follow the conversion of the starting material through the mono-, di-, and trichlorinated intermediates.
-
Continue the chlorination until the starting material and partially chlorinated intermediates are consumed.
-
Once the reaction is complete, turn off the chlorine gas flow and the UV lamp. Purge the system with nitrogen to remove any residual chlorine and HCl gas.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed by distillation. The crude product can be purified by vacuum distillation to yield 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene.
Data Summary Table
| Stage | Starting Material | Key Reagents | Product | Expected Yield | Purity Target |
| 1 | 1,3-Difluorobenzene | HNO₃/H₂SO₄, Pd/C, H₂, NaNO₂, DMS | 1,3-Difluoro-2-methoxybenzene | 50-60% (overall) | >98% (GC) |
| 2 | 1,3-Difluoro-2-methoxybenzene | SO₂Cl₂ | 1-Chloro-2,4-difluoro-3-methoxybenzene | 70-85% | >98% (GC) |
| 3 | 1-Chloro-2,4-difluoro-3-methoxybenzene | Cl₂, UV light, BTF | 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene | 80-90% | >97% (GC) |
Safety and Handling
-
Chlorine Gas: Highly toxic and corrosive.[10] Always handle in a dedicated, well-ventilated fume hood. Use a buddy system.[10] Ensure appropriate personal protective equipment (PPE), including a respirator with a suitable cartridge, is worn.[9] Have an emergency response plan and access to an eyewash station and safety shower.[11]
-
Sulfuryl Chloride: Corrosive and reacts violently with water. Handle with care in a fume hood, avoiding moisture.[13]
-
Nitrating Mixture: Highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate PPE.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate equipment and follow standard procedures for catalytic hydrogenation.
-
UV Radiation: Protect skin and eyes from direct exposure to UV light from the photochemical reactor.
References
- BenchChem. A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals. Accessed February 2026.
- Mason, T. J., & Milner, D. J. (1994). Synthesis of 2,4-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorobenzene.
- BenchChem. An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. Accessed February 2026.
- EP0001825A1, Method of preparing 2,4-difluoroaniline, Google P
- PrepChem.com. Step B: Preparation of 2,4-difluoroaniline. Accessed February 2026.
- Chlorin
- D'Amico, F. M., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Molecules, 27(7), 2298.
- EP0860416A1, Method of making trichloromethoxybenzene, Google P
- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Accessed February 2026.
- ACS Publications.
- Visible-Light-Induced Catalytic Selective Halogenation with Photoc
- ResearchGate. On the photo-physical properties of soluble oligomer from anodic oxidation of chlorine-substituted anisole (OPClAn). Accessed February 2026.
- Canadian Science Publishing. THE ORTON REARRANGEMENT IN APROTIC SOLVENTS: III. THE ACID-CATALYZED CHLORINATION OF ANISOLE BY A SERIES OF 4-SUBSTITUTED N-CHLO. Accessed February 2026.
- The Journal of Organic Chemistry. Iron(III)
- CompSource Mutual. Chlorine gas safety. Accessed February 2026.
- Handling Chlorine Safely. (2019, May 13).
- Tokyo Chemical Industry (India) Pvt. Ltd. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. Accessed February 2026.
- Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016, November 18).
- PMC. Concerted Nucleophilic Aromatic Substitution Reactions. Accessed February 2026.
- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Accessed February 2026.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24).
- University of Calgary. Ch4 : Selectivity. Accessed February 2026.
- ResearchGate. Optimization of the photocatalytic chlorination of anisolea. Accessed February 2026.
- RSC Publishing. Sulphuryl chloride as an electrophile for aromatic substitution. Accessed February 2026.
- ChemicalBook. 1,3-Difluorobenzene | 372-18-9. Accessed February 2026.
- IChemE.
- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Accessed February 2026.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20).
- ResearchGate. Electrophilic chlorination by sulfuryl chloride. (2025, August 6).
- US5504264A, Process for preparing 1,3-difluorobenzene, Google P
- PubMed.
- ACS Publications.
- Washington State Department of Health. How to handle chlorine gas safely. (2010, May 1).
- Wikipedia. Sulfuryl chloride. Accessed February 2026.
- Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliph
- PubMed.
- Semantic Scholar.
- PMC. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Accessed February 2026.
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- 5. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
1H and 13C NMR spectrum analysis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
An In-Depth Guide to the Spectroscopic Analysis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene: A Comparative Approach
In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene represents a molecule of significant complexity, featuring a dense arrangement of halogen substituents on an aromatic core. This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering predictive insights into its spectral features. Furthermore, it presents a comparative evaluation of NMR spectroscopy against alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide researchers with a holistic understanding of the optimal methodologies for characterizing such intricate structures.
The Indispensable Role of NMR in Modern Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative positioning of atoms within a molecule.[2][3] For a molecule like 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene, with its limited number of protons and complex substitution pattern, NMR is not just beneficial but essential for definitive structural confirmation.
-
¹H NMR Spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative quantities (integration), and their proximity to other magnetically active nuclei (spin-spin splitting).[3]
-
¹³C NMR Spectroscopy complements this by mapping the carbon framework of the molecule, identifying the number of unique carbon atoms and their chemical environments.[2] Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, although none are present in our target molecule's core structure.[3]
Predicted NMR Spectral Analysis of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Due to the specific nature of this compound, publicly available spectral data is scarce. However, based on established principles of NMR spectroscopy and data from structurally related fragments, a robust prediction of the ¹H and ¹³C NMR spectra can be made.
Molecular Structure and Predicted Resonances
The structure of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene presents two aromatic protons in distinct chemical environments. The surrounding electron-withdrawing groups (Cl, F, and O-CCl₃) will significantly deshield these protons, shifting their resonances downfield.
Caption: Molecular structure of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum is expected to show two signals corresponding to H-5 and H-6.
-
H-5: This proton is ortho to a fluorine atom (F-4) and meta to another fluorine atom (F-2). It will appear as a doublet of doublets due to coupling with both H-6 and F-4. The chemical shift will be significantly downfield, likely in the range of 7.2-7.6 ppm .
-
H-6: This proton is ortho to the chlorine atom and meta to a fluorine atom (F-2). It will also appear as a doublet of doublets due to coupling with H-5 and F-2. Its chemical shift is expected in the range of 7.0-7.4 ppm .
¹³C NMR Spectrum Prediction
The ¹³C NMR spectrum will be more complex, showing seven distinct signals: six for the aromatic carbons and one for the trichloromethoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents, and the carbons bonded to fluorine will exhibit splitting due to C-F coupling.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C-1 (C-Cl) | 125-135 | Doublet | Attached to Cl, coupled to ortho F-2. |
| C-2 (C-F) | 155-165 | Doublet (large ¹JCF) | Directly bonded to F, deshielded. |
| C-3 (C-O) | 145-155 | Doublet of doublets | Attached to electronegative O, coupled to F-2 and F-4. |
| C-4 (C-F) | 155-165 | Doublet (large ¹JCF) | Directly bonded to F, deshielded. |
| C-5 (C-H) | 115-125 | Doublet of doublets | Coupled to ortho F-4 and meta F-2. |
| C-6 (C-H) | 110-120 | Doublet | Coupled to meta F-2. |
| C-O(CCl₃) | 95-105 | Singlet | Highly deshielded due to three Cl atoms. |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail on molecular connectivity, a multi-technique approach ensures the most reliable characterization.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[5] For 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene, MS would be particularly useful for:
-
Molecular Ion Peak: Confirming the molecular weight of 281.90 g/mol .
-
Isotopic Pattern Analysis: The presence of four chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion peak (M+, M+2, M+4, etc.). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4][6] This unique pattern provides definitive evidence for the number of chlorine atoms in the molecule.[7]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups within a molecule.[8] For the target compound, IR analysis would confirm:
-
C-O-C Stretching: The presence of the ether linkage. Aryl alkyl ethers typically show two strong C-O stretching bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[9][10][11]
-
Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹.
-
C-Cl and C-F Stretching: Strong absorptions in the fingerprint region (typically below 1400 cm⁻¹).
Comparative Summary
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, electronic environment.[12] | Molecular weight, elemental formula, isotopic information.[4] | Presence of functional groups.[8] |
| Strengths | Unambiguous structure determination.[1] | High sensitivity, definitive confirmation of elemental composition (especially halogens). | Fast, non-destructive, good for identifying key bonds. |
| Limitations | Lower sensitivity, requires larger sample amounts, complex spectra can be challenging to interpret. | Does not provide information on atom connectivity. | Provides limited information on the overall molecular skeleton. |
| Application to Target | Essential for confirming the precise substitution pattern on the benzene ring. | Crucial for verifying molecular weight and the presence of four chlorine atoms. | Confirms the presence of the ether linkage and aromatic nature. |
Experimental Protocols
Protocol for NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh 5-10 mg of purified 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).
-
Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon (unless C-F coupling is being specifically observed).
-
Use a standard pulse program (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: A comprehensive analytical workflow for structural elucidation.
Conclusion
The structural elucidation of a complex molecule like 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene necessitates a strategic and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy are indispensable for mapping the precise atomic connectivity and substitution pattern, they are most powerfully employed in conjunction with other techniques. Mass spectrometry provides unequivocal confirmation of molecular weight and elemental composition through its characteristic isotopic patterns, while IR spectroscopy offers a rapid and effective means of verifying the presence of key functional groups. By integrating the data from these three orthogonal techniques, researchers can achieve a self-validating and unambiguous confirmation of the molecular structure, upholding the highest standards of scientific integrity.
References
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]
-
Heskins, M. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Guide: 19F NMR Characterization of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Executive Summary & Structural Context[1][2][3]
The molecule 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene represents a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals. The trichloromethoxy group (-OCCl₃) is a high-value "pseudohalogen" pharmacophore, often serving as the direct precursor to the metabolically stable trifluoromethoxy (-OCF₃) group via Swarts-type fluorination.
Characterizing this molecule presents a unique challenge: the -OCCl₃ group is "silent" in 19F NMR, yet it exerts profound steric and electronic effects on the neighboring ring fluorines. This guide outlines the definitive 19F NMR protocol to distinguish this target from its precursors (methoxy-analogs) and its downstream products (trifluoromethoxy-analogs).
Structural Analysis[1][3][4][5]
-
Substituents:
-
Pos 1: Chlorine (Cl) - Ortho to F2
-
Pos 2: Fluorine (F2) - Crowded environment (sandwiched)
-
Pos 3: Trichloromethoxy (-OCCl₃) - Bulky, Electron-withdrawing
-
Pos 4: Fluorine (F4) - Ortho to -OCCl₃
-
Pos 5, 6: Protons (H)[3]
-
Comparative Analysis: Target vs. Alternatives
In a drug development context, this molecule is rarely analyzed in isolation. It is usually monitored as part of a transformation pathway. The table below compares the Target (B) against its immediate Precursor (A) and Product (C).
Table 1: Spectral Fingerprint Comparison
| Feature | (A) Precursor | (B) TARGET | (C) Product |
| Compound | 1-Cl-2,4-difluoro-3-methoxy benzene | 1-Cl-2,4-difluoro-3-(trichloromethoxy) benzene | 1-Cl-2,4-difluoro-3-(trifluoromethoxy) benzene |
| Functional Group | |||
| 19F Signals | 2 (Ring F only) | 2 (Ring F only) | 3 (2 Ring F + 1 Sidechain) |
| Sidechain Shift | N/A | Silent (No F) | -58.0 ppm (Singlet/Triplet) |
| Ring F Shifts | Shielded (e- donor OMe) | Deshielded (e- withdrawing OCCl₃) | Highly Deshielded |
| 1H NMR | Strong Singlet ~3.8 ppm (OMe) | No Singlet (Diagnostic loss of OMe) | No Singlet |
| Validation | 1H-19F HOESY (OMe to F) | Absence of OMe; Shift perturbation | Integration 3:1:1 (Sidechain:Ring) |
Critical Insight: The transition from A to B is best monitored by the disappearance of the -OCH₃ proton signal and the downfield shift of the Ring Fluorines. The transition from B to C is confirmed by the appearance of the new -OCF₃ signal at -58 ppm.
19F NMR Characterization Logic
The Coupling Network
The assignment of the two ring fluorines (F2 and F4) relies on their specific coupling constants (
-
F4 (Position 4):
-
Has an ortho proton (H5).
-
Expect large
coupling (~8–10 Hz). -
Result: ddd (Doublet of doublets of doublets) or td depending on F-F interaction.
-
-
F2 (Position 2):
-
Sandwiched between Cl and OCCl₃.
-
No ortho protons.
-
Only meta (H6) or para (H5) protons available.
-
Expect small
or coupling (< 6 Hz). -
Result: Broadened Singlet or dd with small splitting.
-
Visualization: Structural Coupling Map
The following diagram illustrates the connectivity and coupling pathways essential for assignment.
Caption: Figure 1. Spin-spin coupling network. F4 is distinguished by strong ortho-coupling to H5, while F2 is isolated from strong proton coupling.
Experimental Protocol
This protocol is designed to ensure reproducibility and maximum resolution of the fine coupling constants required for assignment.
A. Sample Preparation
-
Solvent: Use CDCl₃ (Deuterated Chloroform) .
-
Reasoning: Non-polar solvents minimize specific solute-solvent interactions (like H-bonding) that can broaden fluoride signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Avoid over-concentration; viscosity broadens lines, obscuring the small
couplings.
-
-
Reference: Internal standard
-Trifluorotoluene ( -63.7 ppm) or calibrate to CFCl₃ (0.0 ppm).
B. Acquisition Parameters (Bruker/Varian 400 MHz+)
-
Pulse Sequence: zg19 (standard 19F pulse).
-
Spectral Width: -200 ppm to +50 ppm (Wide enough to catch F-ring and potential CF3 impurities).
-
Relaxation Delay (D1): 3.0 seconds (Minimum).
-
Scientific Integrity: Fluorine nuclei in substituted aromatics often have long
relaxation times. A short D1 leads to integration errors, making quantitative purity assessment impossible.
-
-
Scans (NS): 64 (High S/N required for small satellites).
-
Decoupling:
-
Exp 1: 1H-Coupled 19F NMR (Essential for assigning F2 vs F4 via splitting patterns).
-
Exp 2: 1H-Decoupled 19F NMR (cpd or waltz16) (Essential for simplified integration and purity check).
-
Data Interpretation & Workflow
Use this decision tree to validate your synthesis product.
Caption: Figure 2. Analytical workflow for validating the synthesis of the trichloromethoxy intermediate.
Authoritative References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-F and F-H coupling constants).
-
Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. Vol 7. (Detailed analysis of Fluorine chemical shifts in aromatics).
-
Wang, F., et al. (2010). "Substituent effects on 19F NMR chemical shifts in aromatic systems." Journal of Fluorine Chemistry, 131(11), 1113-1121. Link
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemBioChem, 6, 2206. (Context for the OCCl3 to OCF3 transformation). Link
-
SpectraBase. (2023). "1-Chloro-2,4-difluoro-benzene 19F NMR Data." Wiley Science Solutions. Link (Used as baseline for ring fluorine shifts).
Sources
Comparative lipophilicity of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene vs non-fluorinated analogs
Executive Summary
This technical guide analyzes the lipophilicity profile of 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene (Target Molecule), a highly specialized halogenated intermediate. Our analysis reveals that the trichloromethoxy (-OCCl₃) group acts as a "super-lipophilic" moiety, significantly exceeding the hydrophobicity of its fluorinated counterpart (-OCF₃) and non-halogenated analogs.
Key Findings:
-
Dominant Lipophile: The -OCCl₃ group contributes a Hansch
value of approximately +1.77 , nearly double that of the widely used -OCF₃ group (+1.04). -
Fluorine Effect: The addition of fluorine atoms at the 2,4-positions increases the LogP by approximately 0.3–0.5 units compared to the non-fluorinated analog, while simultaneously altering metabolic stability.
-
Stability Alert: Unlike the metabolically robust -OCF₃ group, the -OCCl₃ moiety is susceptible to hydrolysis. Experimental determination of LogP must utilize RP-HPLC (OECD 117) rather than Shake-Flask methods to prevent degradation artifacts.
Physicochemical Profile & Structural Analysis
To understand the lipophilicity (LogP) of the target, we must deconstruct the contributions of its substituents relative to benzene.
1.1 Fragment Contribution Analysis (Hansch-Leo Approach)
The lipophilicity is driven by the additive nature of the substituents. The table below derives the theoretical LogP based on established hydrophobic fragment constants (
| Fragment/Substituent | Position | Effect on Lipophilicity | |
| Benzene Core | - | 2.13 (Base LogP) | Base Hydrophobicity |
| -Cl | 1 | +0.71 | Moderate Increase |
| -F | 2 | +0.14 | Slight Increase (Electronic modulation) |
| -OCCl₃ | 3 | +1.77 | Massive Increase (Super-Lipophilic) |
| -F | 4 | +0.14 | Slight Increase |
| Total Estimated LogP | - | ~4.89 | Highly Lipophilic |
Note: The -OCCl₃ group is significantly more lipophilic than -OCF₃ due to the larger Van der Waals radius and higher polarizability of chlorine atoms compared to fluorine.
1.2 Comparative Data: Target vs. Analogs
The following table contrasts the target molecule with its direct non-fluorinated analog and the fluoro-alkoxy bioisostere.
| Compound | Structure Description | Est. LogP | Key Property | |
| Target | 1-Cl-2,4-difluoro-3-(OCCl₃)-benzene | ~4.9 | - | High Lipophilicity, Hydrolytic Instability |
| Analog A (Non-F) | 1-Chloro-3-(trichloromethoxy)benzene | ~4.6 | -0.3 | Lower metabolic stability (ring oxidation) |
| Analog B (Fluoro-alkoxy) | 1-Chloro-2,4-difluoro-3-(OCF₃)-benzene | ~4.1 | -0.8 | High Stability , Lower Lipophilicity |
| Analog C (Methoxy) | 1-Chloro-2,4-difluoro-3-methoxybenzene | ~3.1 | -1.8 | Standard Lipophilicity, CYP450 labile |
Visualization: Structure-Property Relationships
The following diagram illustrates the "Halo-Effect" hierarchy, showing how swapping halogens in the alkoxy tail dramatically shifts the physicochemical window.
Figure 1: Comparative lipophilicity hierarchy showing the dominant impact of the trichloromethoxy group.
Experimental Protocols
Due to the specific chemical nature of the trichloromethoxy group, standard lipophilicity assays must be modified.
3.1 The Stability Challenge
The -OCCl₃ group is essentially a concealed acyl chloride equivalent (related to phosgene/diphosgene chemistry). In aqueous buffers used for Shake-Flask (OECD 107) methods, it is prone to hydrolysis, potentially yielding a phenol and carbonate species.
-
Risk: Measuring the LogP of the degradation product instead of the parent.
-
Solution: Use RP-HPLC (OECD 117) with a non-aqueous or low-water mobile phase, or fast-eluting gradients.
3.2 Recommended Protocol: RP-HPLC Estimation (OECD 117)
This method correlates retention time (
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Water (75:25 v/v) buffered to pH 7. Note: High organic content suppresses hydrolysis.
-
Standards: A set of 6 reference compounds with known LogP values spanning 2.0 to 5.5 (e.g., Toluene, Chlorobenzene, Naphthalene, Diphenyl ether, Fluoranthene).
Workflow:
-
Preparation: Dissolve Target and Analogs in pure Methanol (1 mg/mL).
-
Calibration: Inject reference standards and record retention times (
). Calculate capacity factor . -
Regression: Plot Log
vs. Literature LogP to generate a calibration curve ( ). -
Measurement: Inject the Target molecule. Ensure run time is short (< 10 min) to preserve integrity.
-
Calculation: Interpolate the Target's LogP from the regression line.
3.3 Method Decision Logic
Figure 2: Decision matrix for selecting the appropriate lipophilicity assay for hydrolytically sensitive halo-alkoxy compounds.
Scientific Interpretation & Application
The "Fluorine Effect" in this Scaffold
While the -OCCl₃ group drives the bulk lipophilicity, the 2,4-difluoro substitution serves a different primary purpose: Metabolic Blocking .
-
In the non-fluorinated analog (1-Chloro-3-(trichloromethoxy)benzene), the 4- and 6-positions are highly susceptible to enzymatic oxidation (CYP450).
-
Adding Fluorine at positions 2 and 4 blocks these "soft spots," extending the biological half-life.
-
Lipophilicity Consequence: The fluorines add a "grease" factor (
LogP ~ +0.4), pushing the molecule into a range (LogP > 4.5) that may suffer from poor solubility, requiring formulation aids (e.g., cyclodextrins or lipid-based delivery).
Comparison to Trifluoromethoxy (-OCF₃)
Researchers often substitute -OCCl₃ with -OCF₃.
-
-OCCl₃: Higher LogP, larger steric bulk, reactive (can act as an electrophile).
-
-OCF₃: Lower LogP, chemically inert, purely lipophilic spacer.
-
Guidance: If the target molecule is a drug candidate, the -OCCl₃ group is likely a liability due to toxicity/reactivity. If it is an agrochemical, the -OCCl₃ might be intentional for persistence or specific mode-of-action interactions.
References
-
BenchChem. (Trichloromethoxy)benzene Properties and Reactivity. Retrieved from .
-
PubChem. Compound Summary: 1-Chloro-4-(trifluoromethoxy)benzene (CID 2777273).[1] National Library of Medicine. Retrieved from .[1]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Discusses the lipophilicity of -OCF3 vs -OCH3).
- Leo, A., & Hansch, C. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Fragment values: Cl=+0.71, F=+0.14).
-
Cotarca, L., et al. (2006). Trichloromethyl Chloroformate ("Diphosgene"): Structure and Conformational Properties.[2][3] Journal of Organic Chemistry.[2] (Discusses the -OCCl3 group structure and reactivity). Retrieved from .
Sources
- 1. 1-Chloro-4-(trifluoromethoxy)benzene | C7H4ClF3O | CID 2777273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichloromethyl chloroformate ("diphosgene"), ClCOOCCl3: structure and conformational properties in the gaseous and condensed phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
